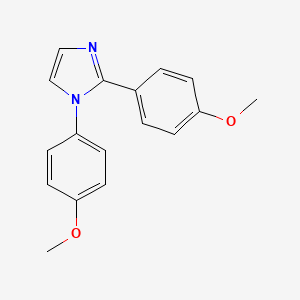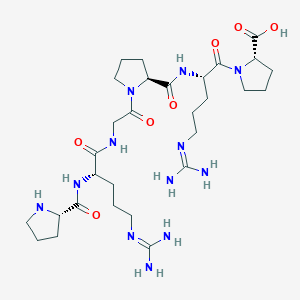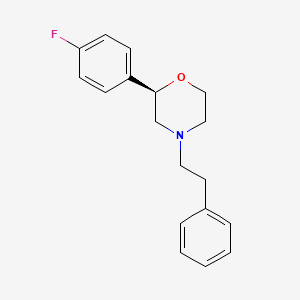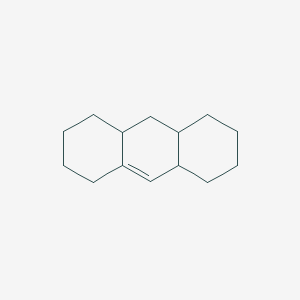
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one is a compound that belongs to the class of enaminoketones This compound is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and an octenone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one can be achieved through the hydrogenation of the heteroring in 3-(4-hydroxyphenyl)-5-pentylisoxazole. This is followed by treatment with copper(II) acetate and benzoylation of the coordination compound formed with 4-alkoxybenzoyl chlorides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including hydrogenation and coordination chemistry, to produce the desired enaminoketone.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the synthesis of liquid crystalline materials and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
1-Octen-3-one: Known for its strong metallic mushroom-like odor and is used as an odorant.
4-(4-hydroxyphenyl)-but-3-en-2-one: Studied for its inhibition of α-amylase and α-glucosidase.
Uniqueness
1-Amino-1-(4-hydroxyphenyl)oct-1-EN-3-one is unique due to its combination of an amino group, a hydroxyphenyl group, and an octenone chain
Propiedades
Número CAS |
900500-79-0 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-amino-1-(4-hydroxyphenyl)oct-1-en-3-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-13(17)10-14(15)11-6-8-12(16)9-7-11/h6-10,16H,2-5,15H2,1H3 |
Clave InChI |
PBIJMIYKXITYQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C=C(C1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)


![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)


![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)

![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)

![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)
![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)
